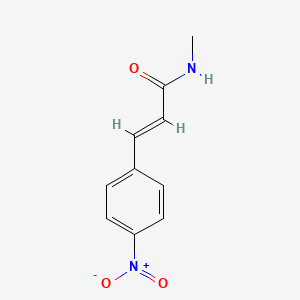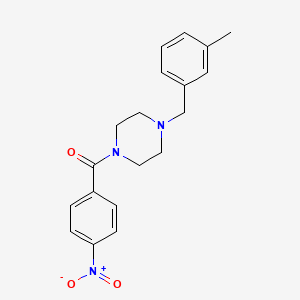
N-(4-isopropylphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. IPA-3 was first identified as a specific inhibitor of the Rho GTPase family member, Rac1, and has since been shown to have a wide range of effects on cellular processes.
Mécanisme D'action
N-(4-isopropylphenyl)-3-phenylacrylamide is a specific inhibitor of Rac1, which is a member of the Rho GTPase family of proteins. Rac1 plays a critical role in regulating cytoskeletal dynamics, cell migration, and invasion. By inhibiting Rac1, this compound can disrupt these processes and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to inhibit the growth and proliferation of other cell types, including endothelial cells and fibroblasts. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-isopropylphenyl)-3-phenylacrylamide is its specificity for Rac1, which allows for targeted inhibition of this protein. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for therapeutic use. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-3-phenylacrylamide. One area of interest is its potential therapeutic applications in diseases other than cancer, such as inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of more soluble forms of this compound could improve its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-3-phenylacrylamide involves a multi-step process starting from commercially available starting materials. The synthesis begins with the conversion of 4-isopropylphenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-phenylacrylamide in the presence of a base to yield this compound. The final product is purified by column chromatography to obtain a white crystalline solid.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research has been its role in cancer. Studies have shown that this compound can inhibit the migration and invasion of cancer cells by targeting Rac1, which is involved in the regulation of cytoskeletal dynamics. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUSGJYCYFWDF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)

